5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one
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Overview
Description
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
The synthesis of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can be compared with other similar compounds such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine ring but differ in their substitution patterns and biological activities.
Imidazole derivatives: Compounds like 1-(1H-imidazol-5-yl)methanol share the imidazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its combined imidazole and pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N4O |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H6N4O/c12-7-5(1-8-4-11-7)6-2-9-3-10-6/h1-4H,(H,9,10)(H,8,11,12) |
InChI Key |
UCLYMSMSRCRAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=N1)C2=CN=CN2 |
Origin of Product |
United States |
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